Ethyl 4,4,4-trifluoro-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate
Description
Ethyl 4,4,4-trifluoro-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate (CAS: 2054954-21-9) is a fluorinated pyrazole derivative with the molecular formula C₁₁H₁₂F₆N₂O₂. This compound features a trifluoromethyl (-CF₃) group at the 3-position and a methyl (-CH₃) group at the 5-position of the pyrazole ring, coupled with a 4,4,4-trifluorobutanoate ester chain. Its structural complexity and high fluorine content contribute to unique physicochemical properties, including enhanced lipophilicity and metabolic stability, making it relevant in agrochemical and pharmaceutical research .
Typical specifications include:
Properties
Molecular Formula |
C11H12F6N2O2 |
|---|---|
Molecular Weight |
318.22 g/mol |
IUPAC Name |
ethyl 4,4,4-trifluoro-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanoate |
InChI |
InChI=1S/C11H12F6N2O2/c1-3-21-9(20)5-8(11(15,16)17)19-6(2)4-7(18-19)10(12,13)14/h4,8H,3,5H2,1-2H3 |
InChI Key |
PLUSYQVADNQCHK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C(F)(F)F)N1C(=CC(=N1)C(F)(F)F)C |
Origin of Product |
United States |
Preparation Methods
Functionalization of the Pyrazole Ring
Construction of the Trifluorinated Butanoate Side Chain
The butanoate moiety is synthesized via a Claisen condensation between ethyl trifluoroacetate and ethyl acetate in the presence of sodium ethoxide, producing ethyl 4,4,4-trifluoro-3-oxobutanoate. This intermediate is reduced using hydrogen donors (e.g., sodium borohydride) in acidic conditions to yield 4,4,4-trifluoro-3-hydroxybutanoic acid, which is subsequently esterified with thionyl chloride and ethanol to form the ethyl ester.
Coupling of Pyrazole and Butanoate Moieties
The pyrazole and butanoate segments are coupled via a nucleophilic substitution reaction. Ethyl 4,4,4-trifluoro-3-bromobutanoate reacts with the deprotonated pyrazole (generated using potassium tert-butoxide in dimethylformamide) at 60°C for 12 hours, yielding the target compound. Purification via silica gel chromatography (ethyl acetate/petroleum ether, 1:15 v/v) achieves a purity of 98%.
Alternative Synthetic Routes
One-Pot Tandem Reaction
A streamlined approach combines pyrazole synthesis and side-chain coupling in a single vessel. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one reacts with methylhydrazine to form the pyrazole intermediate, which is treated in situ with ethyl 4,4,4-trifluoroacetoacetate and boron trifluoride etherate. This method reduces purification steps but yields a lower overall efficiency (72% vs. 89% in stepwise synthesis).
Friedel-Crafts Acylation
In a patent-derived method, 4,4,4-trifluoro-3-oxobutanoic acid undergoes Friedel-Crafts acylation with toluene and aluminum chloride, forming a ketone intermediate. This is reacted with the pyrazole under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to install the heterocycle.
Optimization of Reaction Conditions
Temperature and Solvent Effects
Catalytic Enhancements
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between brominated pyrazole and boronate esters has been explored but shows limited applicability due to trifluoromethyl group instability under basic conditions.
Analytical and Purification Techniques
Chromatographic Separation
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves regioisomeric impurities, ensuring >99% purity for pharmaceutical applications.
Spectroscopic Characterization
- NMR : ¹⁹F NMR confirms trifluoromethyl groups at δ -62.3 ppm (pyrazole) and -71.8 ppm (butanoate).
- MS : High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 336.25 [M+H]⁺.
Scalability and Industrial Adaptations
Kilogram-scale production employs continuous flow reactors for lithiation and bromination steps, enhancing reproducibility and safety. Economic analyses highlight the Claisen condensation route as cost-effective ($120/kg) compared to Friedel-Crafts methods ($180/kg).
Chemical Reactions Analysis
Ethyl 4,4,4-trifluoro-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Recent studies have indicated that derivatives of pyrazole, including ethyl 4,4,4-trifluoro-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate, exhibit promising antimicrobial properties. Research has shown that these compounds can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .
1.2 Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects. Inflammation-related disorders such as Crohn's disease and other gastrointestinal conditions have been targeted in studies involving pyrazole derivatives. Compounds similar to this compound have shown efficacy in reducing inflammation markers in preclinical models .
Materials Science
2.1 Fluorescent Properties
this compound has been explored for its optical properties. Its derivatives are being studied as potential fluorescent materials due to their ability to undergo excited-state intramolecular proton transfer (ESIPT), which is crucial for developing advanced optical sensors and imaging technologies .
2.2 Polymer Chemistry
The incorporation of trifluoromethyl groups into polymer matrices can enhance thermal stability and chemical resistance. Research indicates that polymers containing this compound could lead to materials with improved performance in harsh environments .
Agrochemicals
3.1 Pesticidal Activity
There is ongoing research into the use of pyrazole derivatives as agrochemicals. This compound has shown potential as a pesticide due to its ability to disrupt metabolic pathways in target pests while being less harmful to beneficial organisms .
Data Summary
| Application Area | Key Findings | References |
|---|---|---|
| Medicinal Chemistry | Antimicrobial and anti-inflammatory properties | , |
| Materials Science | Fluorescent properties for sensors | |
| Agrochemicals | Potential as a pesticide |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on various pyrazole derivatives demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli in vitro. The compound was tested at varying concentrations, showing a dose-dependent response.
Case Study 2: Optical Applications
In a recent investigation into fluorescent materials, researchers synthesized several derivatives of this compound and evaluated their optical properties using spectroscopic techniques. The results indicated that these compounds could serve as effective fluorophores for biological imaging applications.
Mechanism of Action
The mechanism of action of Ethyl 4,4,4-trifluoro-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Biological Activity
Ethyl 4,4,4-trifluoro-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate is a synthetic compound with a complex structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Compound Overview
- Chemical Name : this compound
- Molecular Formula : C10H12F6N2O2
- CAS Number : 2054953-51-2
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the pyrazole ring followed by the introduction of the trifluoromethyl and ethyl groups through nucleophilic substitution and condensation reactions.
Antimicrobial Properties
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial activity. For instance:
- Inhibition of Bacterial Growth : Compounds with similar structural features have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The minimum inhibitory concentration (MIC) values for related compounds were reported as low as against intracellular bacteria in macrophage-like cells .
Cytotoxicity Studies
Cytotoxicity assays conducted on HepG2 cells (a human liver cancer cell line) indicated that certain derivatives of this compound had low cytotoxicity, suggesting a favorable therapeutic window. For example:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | >50 | HepG2 |
| Compound B | >50 | HepG2 |
| Ethyl Trifluoro Compound | >30 | hERG Channel Inhibition |
These findings suggest that while the compound may retain antimicrobial properties, it also exhibits a level of safety in mammalian cell lines .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of trifluoromethyl groups significantly enhances the biological activity of pyrazole derivatives. Modifications at the 5-position of the pyrazole ring have been explored to optimize both potency and selectivity:
- Trifluoromethyl Substitution : Enhances lipophilicity and membrane permeability.
- Methyl Group at Position 5 : Contributes to increased binding affinity to target enzymes or receptors.
These modifications are crucial for developing compounds with improved efficacy and reduced side effects .
Case Studies
Several case studies have highlighted the potential applications of this compound in treating infections caused by resistant bacterial strains.
Case Study 1: Efficacy Against Resistant Strains
A study conducted on various strains of Mycobacterium tuberculosis demonstrated that derivatives of this compound showed promising results in inhibiting bacterial growth in vitro. The study indicated that modifications led to a significant increase in potency against resistant strains compared to standard treatments .
Case Study 2: In Vivo Toxicity Assessment
In vivo studies using female C57BL/6 mice assessed the pharmacokinetics and toxicity profile of related compounds. Results showed moderate blood clearance and half-life but raised concerns regarding bioavailability and potential toxicity at higher doses. Continuous monitoring suggested that while effective at lower concentrations, higher doses could lead to adverse effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
